N-(perfluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

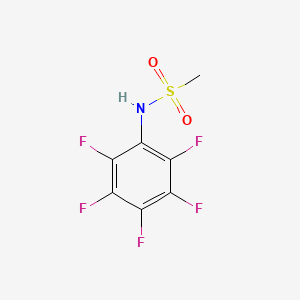

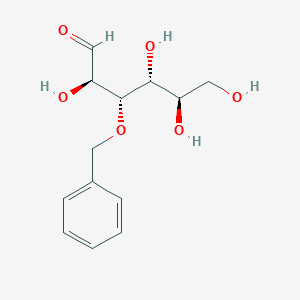

N-(perfluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H4F5NO2S. It is a type of sulfonamide, which can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product . Sodium sulfinates have also been used as versatile building blocks for preparing many valuable organosulfur compounds .Aplicaciones Científicas De Investigación

Chemoselective N-Acylation Reagents

N-(perfluorophenyl)methanesulfonamide derivatives have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity due to a structured study on the relationship between their structure and reactivity, making them valuable for synthesizing various organic compounds (Kondo et al., 2000).

Environmental Science Applications

Studies have explored the phase partitioning and concentrations of perfluoroalkyl sulfonamides, including derivatives of N-(perfluorophenyl)methanesulfonamide, in both indoor and outdoor environments. These compounds are emerging as persistent organic pollutants (POPs) due to their widespread use in various products and their ability to accumulate in remote locations, such as the Arctic (Shoeib et al., 2004).

Antibacterial Activity

New sulfonamide derivatives and their metal complexes, synthesized from methanesulfonic acid hydrazide, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. This underscores their potential in developing new antimicrobial agents (Özdemir et al., 2009).

Superacid Investigations

The protonation of methanesulfonamide in superacids and its structural analysis have provided insights into its behavior under highly acidic conditions. Such studies are crucial for understanding the properties of sulfonamides in various chemical environments (Leitz et al., 2017).

Greener Organic Synthesis

Methanesulfonic anhydride, derived from methanesulfonamide, has been used to promote the Friedel-Crafts acylation reaction in a "greener" way. This method generates minimal waste and avoids the use of metallic or halogenated components, highlighting an environmentally friendly approach to synthesizing aryl ketones (Wilkinson, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(perfluorophenyl)methanesulfonamide is a type of sulfonamide, a group of compounds known for their diverse biological activity. The primary targets of sulfonamides are typically enzymes that play crucial roles in various biochemical pathways . .

Mode of Action

Sulfonamides generally function by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By binding to the active site of the enzyme responsible for this process, sulfonamides inhibit the production of folic acid, which is essential for bacterial growth

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and multiplication

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound might inhibit the growth and multiplication of certain bacteria by interfering with their folic acid synthesis .

Propiedades

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAONSMWJODQIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)